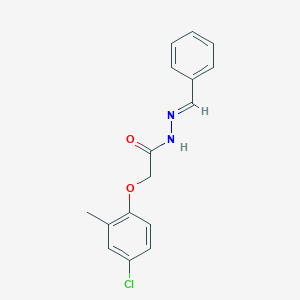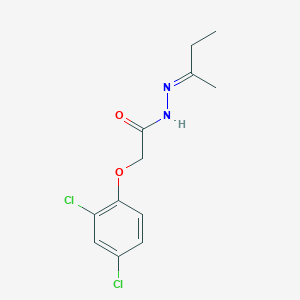
4-ethoxy-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-phenylbenzenesulfonamide, also known as EPN, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. EPN has been used in various research studies due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-phenylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the synthesis of folic acid in bacteria and fungi. Folic acid is an essential nutrient for the growth and survival of these microorganisms, and the inhibition of its synthesis results in their death.
Biochemical and Physiological Effects:
4-ethoxy-N-phenylbenzenesulfonamide has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at low doses. However, at higher doses, 4-ethoxy-N-phenylbenzenesulfonamide can cause liver and kidney damage, as well as other toxic effects. 4-ethoxy-N-phenylbenzenesulfonamide has also been shown to have a low potential for causing allergic reactions in humans.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethoxy-N-phenylbenzenesulfonamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other sulfonamides. 4-ethoxy-N-phenylbenzenesulfonamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of 4-ethoxy-N-phenylbenzenesulfonamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several areas of future research that could be explored using 4-ethoxy-N-phenylbenzenesulfonamide. One potential direction is the development of new antifungal and antibacterial agents based on the structure of 4-ethoxy-N-phenylbenzenesulfonamide. Another direction is the study of the environmental fate and transport of sulfonamides, including 4-ethoxy-N-phenylbenzenesulfonamide, in soil and water. Additionally, further research could be conducted to better understand the mechanism of action of 4-ethoxy-N-phenylbenzenesulfonamide and its potential applications in pharmacology and toxicology.
In conclusion, 4-ethoxy-N-phenylbenzenesulfonamide, or 4-ethoxy-N-phenylbenzenesulfonamide, is a chemical compound that has been widely used in scientific research. 4-ethoxy-N-phenylbenzenesulfonamide has unique properties and potential applications in pharmacology, toxicology, and environmental science. Its low toxicity profile and relative ease of synthesis and purification make it a valuable tool for researchers. Further research is needed to fully understand the mechanism of action of 4-ethoxy-N-phenylbenzenesulfonamide and its potential applications in various fields.
Synthesis Methods
4-ethoxy-N-phenylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-ethoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 4-ethoxy-N-phenylbenzenesulfonamide, which can be purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of 4-chloro-N-phenylbenzenesulfonamide with ethanol in the presence of a base, or the reaction of 4-ethoxybenzenesulfonyl chloride with aniline.
Scientific Research Applications
4-ethoxy-N-phenylbenzenesulfonamide has been used in various scientific research studies, including pharmacology, toxicology, and environmental science. In pharmacology, 4-ethoxy-N-phenylbenzenesulfonamide has been studied for its potential use as an antifungal and antibacterial agent. In toxicology, 4-ethoxy-N-phenylbenzenesulfonamide has been used to study the effects of sulfonamides on the liver and other organs. In environmental science, 4-ethoxy-N-phenylbenzenesulfonamide has been used to study the fate and transport of sulfonamides in soil and water.
properties
IUPAC Name |
4-ethoxy-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-2-18-13-8-10-14(11-9-13)19(16,17)15-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTAGDORNZLQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)


![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)
